molecular formula C17H23NO2 B3037622 Alkaloid KD1 CAS No. 50656-87-6

Alkaloid KD1

Cat. No. B3037622
CAS RN: 50656-87-6
M. Wt: 273.37 g/mol
InChI Key: OGPKDZFHCUWZQQ-MWDXBVQZSA-N
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Description

Alkaloid KD1 is a type of alkaloid, which are nitrogen-containing natural products found in bacteria, fungi, animals, and plants with complex and diverse structures . The specific compound, Alkaloid KD1, has a molecular formula of C17H23NO2 and a molecular weight of 273.37 g/mol . It is derived from the herbs of Rauvolfia vomitoria .


Molecular Structure Analysis

Alkaloids are known for their complex and diverse structures. They can be classified depending on their chemical structure, biochemical origin, and/or natural origin . The specific molecular structure of Alkaloid KD1 is not detailed in the sources.


Physical And Chemical Properties Analysis

Alkaloids are present as salts of organic acid in different parts of plants . They are typically alkaline due to the presence of one or more nitrogen atoms . The specific physical and chemical properties of Alkaloid KD1 are not detailed in the sources.

Scientific Research Applications

1. Alkaloid Biosynthesis and Metabolism

Alkaloids, with their nitrogen atom in a heterocyclic ring, are synthesized through various catalytic steps involving a wide range of enzymes. This process, crucial for producing around 12,000 different alkaloids in plants, has been the subject of intensive research focusing on structural biochemistry, molecular and cell biology, and biotechnological applications. Recent advancements, particularly in genomics, have accelerated the discovery of cDNAs encoding biosynthetic enzymes, offering new insights into the regulatory architecture of alkaloid metabolism (Ziegler & Facchini, 2008).

2. Biological Activities and Health Implications

Alkaloids possess multiple biological activities, with many transforming into active metabolites. Extensive research has been done on both marketed and experimental alkaloids, emphasizing their significant role in therapeutic approaches. The literature reveals that alkaloids contribute to diverse biological activities, indicating their potential in novel therapeutic strategies (Debnath et al., 2018).

3. Anticancer Potential

A significant number of alkaloids, isolated from medicinal plants and herbs, show promising antiproliferative and anticancer effects. Alkaloids such as vinblastine, vinorelbine, vincristine, and vindesine have been successfully developed into anticancer drugs. These compounds exhibit potential for future development into drugs for cancer therapy and management (Mondal et al., 2019).

4. Interaction with RNA and DNA

β-Carboline alkaloids, present in medicinal plants, have shown notable antitumor activities. These alkaloids interact with RNA, influencing RNA aggregation and condensation, suggesting potential therapeutic applications in cancer treatment (Nafisi et al., 2010).

5. Antibacterial and Antivirulence Activities

Alkaloids exhibit direct antibacterial activity and enhance the efficacy of antibiotics. They are considered potential scaffolds for new antibacterial drugs due to their structural diversity and ability to modulate bacterial cell walls, membranes, metabolism, and nucleic acid and protein synthesis. This makes them promising candidates in the face of increasing drug-resistant bacterial infections (Cushnie et al., 2014).

Mechanism of Action

properties

IUPAC Name

[(1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3/t14-,15-,16+,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKDZFHCUWZQQ-MWDXBVQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1CC3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alkaloid KD1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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